molecular formula C18H21ClN2O2S B4645447 1-(2-chlorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine

1-(2-chlorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine

Cat. No. B4645447
M. Wt: 364.9 g/mol
InChI Key: FGAJHYNKXCQHFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-chlorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. It has been studied extensively for its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology.

Mechanism of Action

The mechanism of action of 1-(2-chlorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine involves its binding to the serotonin receptors, particularly the 5-HT1A and 5-HT1B receptors. This results in the activation of downstream signaling pathways, which can have various physiological and biochemical effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(2-chlorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine depend on the specific receptor subtype it interacts with. For example, activation of the 5-HT1A receptor can lead to anxiolytic and antidepressant effects, while activation of the 5-HT1B receptor can lead to vasoconstriction and inhibition of dopamine release.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(2-chlorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine in lab experiments is its selectivity for the serotonin receptors. This allows for more specific and targeted studies of the role of serotonin in various physiological and pathological processes. However, one limitation of using this compound is its potential for off-target effects, particularly at higher concentrations.

Future Directions

There are several future directions for the study of 1-(2-chlorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine. Some potential areas of research include:
1. Further elucidation of the specific downstream signaling pathways activated by this compound at different serotonin receptor subtypes.
2. Investigation of the potential therapeutic applications of this compound, particularly in the treatment of anxiety and depression.
3. Development of more specific and selective compounds based on the structure of 1-(2-chlorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine.
4. Investigation of the potential interactions between this compound and other neurotransmitter systems, such as the dopamine and norepinephrine systems.
Conclusion:
In conclusion, 1-(2-chlorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine is a valuable tool for studying the role of serotonin in various physiological and pathological processes. Its selectivity for the serotonin receptors allows for more specific and targeted studies, although its potential for off-target effects should be taken into consideration. Further research is needed to fully elucidate the mechanism of action and potential therapeutic applications of this compound.

Scientific Research Applications

1-(2-chlorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine has been extensively studied for its potential applications in scientific research. It has been shown to act as a selective serotonin receptor agonist, particularly at the 5-HT1A and 5-HT1B receptors. This makes it a valuable tool for studying the role of serotonin in various physiological and pathological processes.

properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-4-(4-methylphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O2S/c1-15-6-8-17(9-7-15)24(22,23)21-12-10-20(11-13-21)14-16-4-2-3-5-18(16)19/h2-9H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGAJHYNKXCQHFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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